molecular formula C10H8N4 B11108434 3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile CAS No. 13017-68-0

3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile

Cat. No.: B11108434
CAS No.: 13017-68-0
M. Wt: 184.20 g/mol
InChI Key: RCQUCCNRYJPYCP-UHFFFAOYSA-N
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Description

3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile: is an organic compound with the molecular formula C10H8N4 It is a derivative of cyclopropane, characterized by the presence of four nitrile groups attached to the cyclopropane ring, along with ethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl and methyl-substituted cyclopropane derivatives.

    Nitrile Introduction: The nitrile groups are introduced through reactions involving cyanation agents like sodium cyanide or potassium cyanide.

    Cyclopropane Formation: The cyclopropane ring is formed through cyclization reactions, often using strong bases or catalysts to facilitate the ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. Key considerations include:

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.

    Purification: Employing purification techniques like distillation, crystallization, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines or other reduced forms.

    Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution Reagents: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Primary amines or secondary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile involves its interaction with molecular targets and pathways. The nitrile groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-3-methyl-1,1,2,2-tetracyanopropane
  • 1-Methyl-1-ethyl-tetracyanocyclopropane
  • Aethyl-methyl-cyclopropan-1,1,2,2-tetracarbonitril

Uniqueness

3-Ethyl-3-methyl-1,1,2,2-cyclopropanetetracarbonitrile is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. Its combination of ethyl and methyl groups, along with four nitrile groups, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

13017-68-0

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3-ethyl-3-methylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C10H8N4/c1-3-8(2)9(4-11,5-12)10(8,6-13)7-14/h3H2,1-2H3

InChI Key

RCQUCCNRYJPYCP-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(C1(C#N)C#N)(C#N)C#N)C

Origin of Product

United States

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